Artemisinin
Vue d'ensemble
Description
Artemisinin, also known as Qinghaosu, is a sesquiterpene lactone and a group of drugs used in the treatment of malaria due to Plasmodium falciparum . It was discovered in 1972 by Tu Youyou, who shared the 2015 Nobel Prize in Physiology or Medicine for her discovery . Artemisinin is extracted from the plant Artemisia annua (sweet wormwood), a herb employed in Chinese traditional medicine . Artemisinin and its derivatives are all sesquiterpene lactones containing an unusual peroxide bridge, which is responsible for their antimalarial properties .
Synthesis Analysis
The first and key step in the biosynthesis of Artemisinin is the conversion of FPP to amorpha 4, 11-diene (amorphadiene), which is catalyzed by a well-known terpene cyclase, the amorphadiene synthase (ADS) .
Molecular Structure Analysis
Artemisinin is a sesquiterpene lactone with an endoperoxide bridge . The crystal and molecular structure of Artemisinin has been determined by direct methods .
Chemical Reactions Analysis
Artemisinin compounds may exert their functions via mechanisms like regulating key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, oxidative stress molecules, and so on .
Physical And Chemical Properties Analysis
Artemisinin has poor solubility in either water or oil, and instead, it is soluble in many aprotic solvents . In contrast to the general concept that molecules containing endoperoxides are susceptible to decomposition, artemisinin is amazingly thermostable .
Applications De Recherche Scientifique
Anticancer Activity
Artemisinin, a sesquiterpene lactone isolated from sweet wormwood (Artemisia annua L.), initially known for treating malaria, has shown potential in cancer treatment. Clinical studies and trials using artemisinin derivatives, especially artesunate, have indicated some effectiveness in prolonging patient life, improving quality of life, and increasing disease control in cancer patients. Although the data are not yet conclusive for pronounced activity, these findings instill cautious optimism about the potential use of artemisinin derivatives in oncology (Konovalov, Khamilonov, Shevchuk, & Logvinenko, 2018).
Pharmacological Properties
Artemisinin and its derivatives have shown a wide range of pharmacological actions beyond their antimalarial capabilities. These include anti-tumor, anti-fungal, anti-arrhythmic, and anti-parasitic activities. The drug resistance emerging from the wide use of artemisinin in treating malaria presents a challenge, spurring research into more effective and safer antimalarial drugs. This research has also led to significant advancements in understanding the broader applications of artemisinin and its derivatives in various medical fields (Guo Chun, 2012).
Traditional Chinese Medicine and Ethical Research
The discovery of artemisinin by Tu Youyou, inspired by Traditional Chinese Medicine (TCM), emphasizes the value of TCM as a source of medical knowledge and practice. This recognition highlights the scientific, cultural, and ethical values of TCM and suggests its increasing role in addressing major challenges in global healthcare systems. The safety and ethical aspects of TCM, particularly in the context of artemisinin's discovery and use, are areas of ongoing discussion (Zheng, Li, Peng, & Wang, 2018).
Anti-inflammatory and Neurological Properties
Artemisinin has demonstrated the ability to inhibit the activation of the nuclear factor NF‐kB and reduce nitric oxide synthesis in human astrocytoma T67 cells. This suggests that artemisinin could have therapeutic effects on the neurological complications of malaria, in addition to its antiparasitic properties (Aldieri et al., 2003).
Malaria Elimination Strategies
Artemisinin has been central to strategies aiming to eliminate malaria in the Asia-Pacific by 2030. The development of drug resistance, particularly in the Greater Mekong Subregion, makes the elimination of malaria both urgent and strategic. Interactive applications using mathematical modeling have been developed to assess and compare different elimination strategies, emphasizing the importance of artemisinin in these efforts (Celhay et al., 2019).
Pharmacological Effects in Respiratory Diseases
Research has investigated theeffectiveness of artemisinin and its derivatives in treating respiratory diseases, including lung cancer and inflammatory-driven disorders. Studies have shown that artemisinins can reduce inflammation and invasion, induce apoptosis, and regulate pro-inflammatory cytokines, nuclear factor-kappa B (NF-κB), and other crucial factors in respiratory diseases. This makes artemisinins promising candidates for repurposing in the treatment of various respiratory conditions (Cheong, Tan, Wong, & Tran, 2020).
Artemisinin-Resistant Malaria
Artemisinin resistance in malaria, particularly along the Thai–Cambodian border, has raised concerns. This resistance poses a significant challenge in malaria treatment, highlighting the need for ongoing research and development of new antimalarial strategies. The study of artemisinin resistance is crucial for maintaining the effectiveness of malaria treatment globally (Noedl et al., 2008).
Biotechnological Production
Due to the low content of artemisinin in Artemisia annua, there is significant interest in enhancing its production through biotechnological methods. Research focuses on tissue culture, metabolic regulation, genetic engineering, and bioreactor technology to increase the yield of artemisinin, which is crucial for its commercial production and wider application in antimalarial therapy (Liu, Zhao, & Wang, 2006).
Orientations Futures
Propriétés
IUPAC Name |
(1R,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUAFEHZUWYNDE-NNWCWBAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040652 | |
Record name | Artemisinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Artemisinin | |
CAS RN |
63968-64-9 | |
Record name | Artemisinin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63968-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Artemisinin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063968649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Artemisinin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13132 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | artemisinin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758216 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Artemisinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,5aS,6R,8aS,9R,12S,12aR)-3,6,9-trimethyloctahydro-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.458 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARTEMISININ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RMU91N5K2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.